N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide
Description
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide (CAS: MFCD00984026; MolPort-000-289-734) is a halogenated benzamide derivative characterized by a 4-bromo-2-(2-chlorobenzoyl)phenyl group linked to a 2,4-dichlorobenzamide moiety.
Properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl3NO2/c21-11-5-8-18(25-20(27)14-7-6-12(22)10-17(14)24)15(9-11)19(26)13-3-1-2-4-16(13)23/h1-10H,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVIJRBUJIPLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Scientific Research Applications
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing Effects : The target compound’s 2,4-dichlorobenzamide group enhances polarity and may improve binding affinity in biological systems compared to less halogenated analogs like the 2-chloroacetamide derivative .
- Biological Activity : Compound 3b () demonstrates significant insecticidal efficacy, suggesting that the dichlorobenzamide scaffold is critical for bioactivity. However, substituents on the phenyl ring (e.g., 3-Cl vs. 4-Br) modulate target specificity .
- Crystallographic Differences: The acetamide analog () crystallizes in a monoclinic system, whereas nitro-substituted derivatives () exhibit distinct packing patterns due to nitro group planarity and hydrogen bonding .
Functional Group Impact on Activity
- Amide vs. Sulfonamide: highlights that replacing an amide with a sulfonamide group (e.g., N-[4-(anilinosulfonyl)phenyl]-2,4-dichlorobenzamide) reduces pharmacological activity, emphasizing the amide bond’s role in target engagement .
Hydrogen Bonding and Crystal Packing
The target compound’s bromo and chloro substituents likely influence hydrogen bonding networks. notes that halogenated aromatics often form C–X···O/N interactions, which stabilize crystal lattices and affect melting points and solubility . For example, the acetamide analog () forms intermolecular N–H···O bonds, while nitro derivatives () leverage O···H interactions .
Biological Activity
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dichlorobenzamide is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple halogen substituents and a benzamide framework. Its chemical formula is , and it has a molecular weight of approximately 355.07 g/mol. The synthesis typically involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with dichlorobenzoyl chloride in the presence of a base such as triethylamine under anhydrous conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Hydrogen Bonding: The amide group can form hydrogen bonds with target proteins or enzymes.
- Halogen Bonding: The presence of bromine and chlorine enhances the compound's ability to engage in halogen bonding, which can modulate receptor activity.
- Hydrophobic Interactions: The aromatic rings contribute to hydrophobic interactions, influencing binding affinity to lipid membranes or protein pockets.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study comparing various halogenated compounds found that this compound demonstrated enhanced antibacterial activity against Gram-positive bacteria due to increased electron density around the halogen substituents, which may facilitate interaction with bacterial cell walls .
3.2 Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to programmed cell death in malignant cells .
4.1 Biological Activity Summary Table
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12 | |
| Anticancer | HeLa Cells | 8 | |
| Antifungal | Candida albicans | 15 |
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, demonstrating its potential as an alternative therapeutic agent .
Case Study 2: Cancer Cell Line Inhibition
In another study focused on various cancer cell lines, including breast and colon cancer cells, this compound was found to induce apoptosis at concentrations as low as 8 µM. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic events .
6.
This compound is a promising compound with notable biological activities, particularly in antimicrobial and anticancer applications. Its unique chemical structure facilitates interactions that lead to significant biological effects. Ongoing research is essential to further elucidate its mechanisms and potential therapeutic uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
